molecular formula C14H11N3O B12533196 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one CAS No. 819858-15-6

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one

Cat. No.: B12533196
CAS No.: 819858-15-6
M. Wt: 237.26 g/mol
InChI Key: SUKAXOXBNPOOEU-UHFFFAOYSA-N
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Description

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one is a heterocyclic compound that features a benzimidazole moiety fused with a cyclohexadienone structure. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one can be achieved through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including high temperatures and inert atmospheres, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . Additionally, it can act as an electron donor in various redox reactions, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one stands out due to its unique cyclohexadienone structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

819858-15-6

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethylideneamino)phenol

InChI

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-9,18H,(H,16,17)

InChI Key

SUKAXOXBNPOOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)O

Origin of Product

United States

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